molecular formula C21H24O8 B211215 Desoxyrhaponticin CAS No. 30197-14-9

Desoxyrhaponticin

Cat. No. B211215
CAS RN: 30197-14-9
M. Wt: 404.4 g/mol
InChI Key: MFMQRDLLSRLUJY-NSCUHMNNSA-N
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Description

Desoxyrhaponticin (DC, DES) is a stilbene glycoside from Rheum tanguticum Maxim. ex Balf. (rhubarb), a traditional Chinese nutritional food .


Synthesis Analysis

Desoxyrhaponticin is found in plants like Rheum rhaponticum and Rheum rhabarbarum. The isolation of individual components like desoxyrhaponticin has been reported . Further studies on the synthesis of desoxyrhaponticin are needed for a more detailed understanding.


Molecular Structure Analysis

Desoxyrhaponticin has a molecular formula of C21H24O8. It is characterized by two aromatic rings linked by an ethylene moiety .


Chemical Reactions Analysis

The chemical reactions involving desoxyrhaponticin are not well-documented in the literature. More research is needed to understand the chemical reactions of desoxyrhaponticin .


Physical And Chemical Properties Analysis

Desoxyrhaponticin is a powder with a molecular weight of 404.41 g/mol .

Scientific Research Applications

Molecular Interaction with Serum Albumin

Desoxyrhaponticin (DES) shows significant interaction with human serum albumin (HSA). This interaction is primarily hydrophobic, supplemented by hydrogen bonding. It significantly affects the structural conformation of HSA, indicating potential biomedical implications (Guo, Fan, & Hu, 2014).

Glucose Uptake Inhibition

DES has been studied for its role in inhibiting glucose uptake. It's shown to inhibit glucose uptake in rabbit intestinal membrane vesicles and rat everted gut sleeves. This property makes it a potential agent for controlling postprandial hyperglycemia in diabetes (Li et al., 2007).

Measurement Techniques

Advancements in measuring DES concentration in Rheum franzenbachii have been achieved using High-Performance Liquid Chromatography (HPLC). This technique allows for precise quantification of DES, essential for various research applications (Wang Shun-xi, 2008).

Anti-Inflammatory Properties

Studies demonstrate that desoxyrhapontigenin, a compound related to DES, exhibits potent anti-inflammatory effects. It inhibits inflammatory responses in LPS-induced RAW 264.7 cells, suggesting its utility in treating inflammatory diseases (Choi et al., 2014).

Potential Role in Osteoclast Formation Inhibition

Desoxyrhapontigenin, associated with DES, is investigated for its effect on inhibiting osteoclast formation. This suggests potential applications in treating diseases like osteoporosis (Tran et al., 2018).

Fatty Acid Synthase Inhibition and Cancer Cell Apoptosis

DES exhibits inhibitory effects on fatty acid synthase (FAS) and induces apoptosis in cancer cells. This indicates its potential in cancer prevention and treatment (Li et al., 2014).

Neuroprotective Effects

Desoxyrhapontigenin shows protective effects against neuronal injury in an isoflurane-induced model. It regulates the TLR-4/cyclin B1/Sirt-1 pathway, indicating potential for treating neuronal injuries (Liang et al., 2020).

Antioxidant and Anti-Inflammatory Mechanisms

DES upregulates Nrf2-mediated heme oxygenase-1 expression, exhibiting antioxidant and anti-inflammatory actions. This positions it as a candidate for antioxidant or anti-inflammatory therapies (Choi, Cheng, & Kim, 2014).

Safety And Hazards

Desoxyrhaponticin is considered toxic and can cause moderate to severe irritation to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMQRDLLSRLUJY-DXKBKAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desoxyrhaponticin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
P Li, W Tian, X Wang, X Ma - Food & function, 2014 - pubs.rsc.org
Fatty acid synthase (FAS) has attracted more and more attention as a potential target for cancer treatment. Natural FAS inhibitors are emerging as potential therapeutic agents to treat …
Number of citations: 33 pubs.rsc.org
JM Li, CT Che, CBS Lau, PS Leung… - Journal of Pharmacology …, 2007 - ASPET
… of desoxyrhaponticin, a major stilbene in rhubarb, as a glucose uptake inhibitor. Desoxyrhaponticin … Kinetics studies revealed that desoxyrhaponticin is a competitive inhibitor of …
Number of citations: 24 jpet.aspetjournals.org
KS Babu, AK Tiwari, PV Srinivas, AZ Ali… - Bioorganic & medicinal …, 2004 - Elsevier
… Chrysophanol-8-O–β-d-glucopyranoside, desoxyrhaponticin, desoxyrhapontigenin and rhapontigenin have been isolated in substantial yields from R. emodi for the first time. Therefore, …
Number of citations: 160 www.sciencedirect.com
M Guo, WX Fan, RH Hu - Zhongguo Zhong yao za zhi= Zhongguo …, 2014 - europepmc.org
Objective To study the molecular action mechanism of active constituents desoxyrhaponticin (DES) and human serum albumin (HSA). Method Under the simulated physiological …
Number of citations: 4 europepmc.org
XH Zhao, F Han, YL Li, HL Yue - Phytochemical Analysis, 2013 - Wiley Online Library
… To the best of our knowledge, the use of HSCCC for the isolation and purification of trans-rhapontin, cis-rhapontin and trans-desoxyrhaponticin from a herbal medicinal plant has not yet …
N Krafczyk, M Kötke, N Lehnert, MA Glomb - European Food Research and …, 2008 - Springer
… NMR-data of cis-desoxyrhaponticin 2 are presented in Table 1. The presence of the … desoxyrhaponticin could be established by disparate UV absorption maxima; cis-desoxyrhaponticin …
Number of citations: 38 link.springer.com
AM Kulkarni, S Parate, G Lee, Y Kim, TS Jung, KW Lee… - Molecules, 2022 - mdpi.com
… Our research thus indicates that compared to desoxyrhaponticin and rhapontigenin, rhaponticin might probably be a more effective IL2Rα inhibitor. It is also important to highlight here …
Number of citations: 1 www.mdpi.com
Y KASHIWADA, G NONAKA… - Chemical and …, 1984 - jstage.jst.go.jp
… We have isolated and characterized nineteen stilbenes, including rhaponticin and desoxyrhaponticin, and this paper presents a detailed account of the structural determination of …
Number of citations: 116 www.jstage.jst.go.jp
J Li - 2006
Number of citations: 0
JM Li, CT Che, CHK Cheng - J Pharmacol Exp Ther, 2007
Number of citations: 2

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